molecular formula C8H11BrFNO B6274823 4-(2-aminoethyl)-3-fluorophenol hydrobromide CAS No. 2089258-44-4

4-(2-aminoethyl)-3-fluorophenol hydrobromide

Cat. No. B6274823
CAS RN: 2089258-44-4
M. Wt: 236.1
InChI Key:
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Description

“4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride” is a compound used in laboratory chemicals . Another compound, “3-(2-aminoethyl)phenol hydrobromide”, has a molecular weight of 218.09 and is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-(2-aminoethyl)-3-fluorophenol hydrobromide” were not found, a related compound, “2-Bromoethylamine hydrobromide”, can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .


Molecular Structure Analysis

The molecular structure of “3-(2-aminoethyl)phenol hydrobromide” is represented by the InChI code: 1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H .


Physical And Chemical Properties Analysis

“3-(2-aminoethyl)phenol hydrobromide” is a powder at room temperature with a melting point of 102-104°C . “4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride” is also a solid at room temperature .

Mechanism of Action

While the mechanism of action for “4-(2-aminoethyl)-3-fluorophenol hydrobromide” is not available, a related compound, “4-(2-Aminoethyl)-benzenesulfonyl fluoride”, is known to prevent the elicitation of O2 production in intact macrophages and the amphiphile-dependent activation of NADPH oxidase in a cell-free system .

Safety and Hazards

“4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride” is considered hazardous and can cause severe skin burns and eye damage . Similarly, “3-(2-aminoethyl)phenol hydrobromide” is also labeled as hazardous with warnings for H302, H315, H319, H335 .

Future Directions

While specific future directions for “4-(2-aminoethyl)-3-fluorophenol hydrobromide” were not found, research on related perovskite solar cells aims to minimize non-radiative recombination losses and boost the efficiency of PeLEDs towards their radiative limit .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-3-fluorophenol hydrobromide involves the reaction of 3-fluoroaniline with 2-bromoethanol followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "3-fluoroaniline", "2-bromoethanol", "sodium borohydride", "hydrobromic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-fluoroaniline (1.0 g, 8.2 mmol) in diethyl ether (20 mL) and add 2-bromoethanol (1.2 g, 10.2 mmol) dropwise with stirring at room temperature.", "Step 2: Add hydrobromic acid (1.0 mL, 48% w/w) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in methanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at room temperature.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then quench the reaction by adding water (20 mL).", "Step 7: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2089258-44-4

Molecular Formula

C8H11BrFNO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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